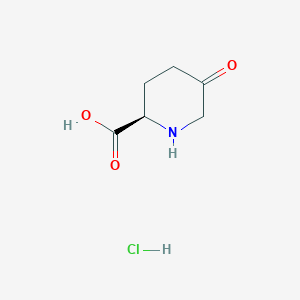

(2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-5-oxopiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h5,7H,1-3H2,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHYIZJTLVMAHI-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)CN[C@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427203-51-7 | |

| Record name | 2-Piperidinecarboxylic acid, 5-oxo-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427203-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Grignard Reaction and Cyclization Route

One of the well-documented methods involves a sequence starting from diethyl oxalate and 1-bromo-substituted propylene through a Grignard reaction, followed by cyclization and ester hydrolysis to yield the target compound.

- Step 1: Grignard Reaction

Magnesium chips are reacted with 1-bromo-propylene in anhydrous tetrahydrofuran (THF) or methyltetrahydrofuran to form the Grignard reagent. This is then reacted with diethyl oxalate under nitrogen atmosphere to produce 2-carbonyl-3-allyl acetic acid ethyl ester with yields around 83%. - Step 2: Addition Reaction

Methyl-cyanacetate is deprotonated with sodium hydride in anhydrous THF, then reacted with the intermediate from Step 1 to form 2-carbonyl-4-methyl-5-cyanopentanoic acid ethyl ester. - Step 3: Cyclization and Protection

The intermediate undergoes cyclization to form the piperidine ring, followed by benzyl ester protection. - Step 4: Deprotection and Hydrolysis

Benzyl ester protecting groups are removed via catalytic hydrogenation using palladium on carbon. The resulting ester is hydrolyzed under alkaline conditions, followed by acidification to obtain (2R,4R)-4-methyl-pipecolic acid, a close analog of the target compound. - Overall Yield: Approximately 24% for the final chiral product.

Solvent Variations:

Methyltetrahydrofuran has been used as a greener alternative to THF in some steps, showing comparable yields and reaction profiles.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Grignard Reaction | Mg, 1-bromo-propylene, diethyl oxalate, THF | ~83 | Formation of key intermediate |

| 2 | Addition | Methyl-cyanacetate, NaH, THF | Not specified | Formation of cyanopentanoic ester |

| 3 | Cyclization & Protection | Cyclization, benzyl ester protection | Not specified | Formation of protected piperidine |

| 4 | Deprotection & Hydrolysis | Pd/C hydrogenation, alkaline hydrolysis | Not specified | Final chiral acid obtained |

This method is notable for using readily available raw materials and relatively mild reaction conditions, but involves multiple steps and moderate overall yield.

Direct Ketoamine Condensation and Reduction

Another approach uses (S)-5-oxo-piperidine-2-carboxylic acid esters as starting materials, performing ketoamine condensation with O-(tetrahydro-2H-pyran-2-yl) hydroxylamine, followed by reduction and chiral resolution.

- Step 1: Ketoamine Condensation

The (S)-5-oxo-piperidine-2-carboxylic acid ethyl ester is dissolved in ethyl acetate and reacted with O-(tetrahydro-2H-pyran-2-yl) hydroxylamine at 60–70 °C for 2–3 hours to form an oxime intermediate. - Step 2: Reduction and Workup

The oxime solution is cooled below -20 °C, an acidic catalyst is added dropwise, followed by a reducing agent. After reaction completion, water is added, pH adjusted to alkaline, and the product extracted and purified. - Advantages:

- Shorter reaction steps compared to methods involving trimethyl sulfoxide iodide.

- Avoids expensive reagents and complex ring-opening steps.

- Suitable for industrial scale due to simpler operations and fewer waste products.

- Raw Material Flexibility:

The ester moiety can be ethyl, methyl, butyl, or benzyl esters, and the amino compound can be used as free base or as hydrochloride, sulfate, or phosphate salts.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Ketoamine Condensation | (S)-5-oxo-piperidine-2-carboxylic ester, O-(tetrahydro-2H-pyran-2-yl) hydroxylamine, ethyl acetate, 60–70 °C, 2–3 h | Formation of oxime intermediate |

| 2 | Reduction | Acidic catalyst, reducing agent, < -20 °C, followed by pH adjustment and extraction | Conversion to target compound |

This method emphasizes operational simplicity and cost-effectiveness, making it attractive for scale-up production.

Analytical and Research Findings

- The stereochemistry at the 2-position is controlled by the choice of starting materials and reaction conditions, particularly in the Grignard and cyclization steps.

- Catalytic hydrogenation is effective for ester deprotection without racemization.

- The ketoamine condensation method avoids the use of trimethyl sulfoxide iodide, reducing hazardous waste and cost.

- Both methods require careful control of pH during hydrolysis and extraction to maximize yield and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's systematic name reflects its stereochemistry, indicating that it is a derivative of piperidine with specific substituents. The presence of a chiral center enhances its utility in asymmetric synthesis, allowing for the generation of specific enantiomers that exhibit distinct biological activities .

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : (2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride serves as a lead compound for developing new drugs targeting pain relief and neurological disorders. Its structural features allow it to interact with biological targets, making it a candidate for further modifications to enhance efficacy and reduce side effects .

- Peptide Synthesis : The compound is utilized in synthesizing peptide-based drugs. The carboxylic acid group can participate in peptide coupling reactions, forming amide bonds with amines, which is crucial for developing biologically active peptides .

-

Biological Activity Assessment

- Quantitative Structure-Activity Relationship (QSAR) Studies : Research indicates that compounds similar to (2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride exhibit various biological activities. QSAR studies help correlate the chemical structure with biological efficacy, guiding the design of new derivatives.

- Binding Affinity Studies : Interaction studies focus on the compound's binding affinity to various biological targets, essential for understanding its pharmacodynamics and pharmacokinetics .

-

Chemical Synthesis

- The compound can be synthesized through various methods, including oxidation and carboxylation reactions. Its versatility enables the production of derivatives with tailored properties for specific applications.

Case Studies and Research Findings

- Pain Relief Development : A study highlighted the potential of (2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride as a scaffold for developing analgesics. Modifications to the compound's structure led to derivatives that exhibited improved potency in pain models.

- Neuroprotective Agents : Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of related compounds, indicating that modifications to the piperidine structure could yield effective antimicrobial agents .

Mechanism of Action

The mechanism by which (2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Hydroxyl Substituents

(2R,5R)-5-Hydroxy-piperidine-2-carboxylic Acid Hydrochloride (CAS: 154428-33-8)

- Structural Differences : Replaces the 5-oxo group with a hydroxyl (-OH) group, altering polarity and hydrogen-bonding capacity.

- The stereochemistry (2R,5R) may influence binding to chiral receptors or enzymes.

- Applications : Used in peptide synthesis and as a building block for bioactive molecules .

(2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride (CAS: 824943-40-0)

Pyrrolidine Derivatives with Oxo or Aryl Substituents

(2S,3R)-3-(4-Chlorophenyl)-5-Oxo-pyrrolidine-2-carboxylic Acid (CAS: Not provided)

- Structural Differences : Five-membered pyrrolidine ring with a 4-chlorophenyl substituent at C3 and a ketone at C5.

- The chlorophenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability.

- Synthesis : Involves hydrogenation and acid-catalyzed deprotection steps, as described in the synthesis of related pyrrolidine derivatives .

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 1807939-10-1)

- Structural Differences : Pyrrolidine core with a phenyl group at C5 and a carboxylic acid at C2.

- Properties : The phenyl group enhances aromatic interactions, making it suitable for targeting hydrophobic binding pockets. The hydrochloride salt improves crystallinity and handling.

- Applications : Explored as a scaffold for antimicrobial agents and covalent inhibitors .

Other Related Compounds

1-Methyl-5-Oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

Data Table: Key Attributes of Compared Compounds

Research Findings and Implications

- Stereochemical Impact : The R-configuration at C2 in the target compound is critical for its biological activity, as seen in analogs like (2R,5R)-5-hydroxy-piperidine derivatives .

- Ring Size Effects : Piperidine derivatives (six-membered) generally exhibit greater conformational flexibility than pyrrolidine analogs (five-membered), influencing binding kinetics and metabolic stability .

Biological Activity

(2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride, also known as (2R)-5-OPCA hydrochloride, is a chemical compound characterized by its unique piperidine ring structure, which incorporates a ketone and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The systematic name of (2R)-5-OPCA hydrochloride indicates its stereochemistry and functional groups. The presence of a chiral center allows for the synthesis of specific enantiomers, which can exhibit different biological properties. The core piperidine structure is prevalent in many biologically active molecules, making (2R)-5-OPCA hydrochloride a valuable precursor for synthesizing other chiral compounds.

Structural Features

| Feature | Description |

|---|---|

| Chemical Formula | C6H10ClNO3 |

| Molecular Weight | 179.60 g/mol |

| Functional Groups | Ketone, Carboxylic Acid |

| Stereochemistry | Chiral (2R configuration) |

Pharmacological Potential

Research indicates that compounds similar to (2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential use in cancer therapy.

- Neuroprotective Effects : Some piperidine derivatives are known for their neuroprotective properties, which may be relevant for developing treatments for neurodegenerative diseases.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity, indicating potential applications in combating infections.

The biological activity of (2R)-5-OPCA hydrochloride can be assessed through quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological efficacy. Interaction studies focus on binding affinity and activity against various biological targets, utilizing techniques such as:

- Molecular Docking : To predict the interaction between the compound and target proteins.

- In vitro Assays : To evaluate the cytotoxic effects on cancer cell lines.

In Vitro Studies

-

Cytotoxicity Testing : Various studies have employed MTT assays to assess the cytotoxicity of (2R)-5-OPCA hydrochloride against human cancer cell lines. For instance, one study reported an IC50 value indicating significant antiproliferative effects on RPMI 8226 cells, a model for multiple myeloma.

Compound Cell Line IC50 Value (µM) (2R)-5-OPCA Hydrochloride RPMI 8226 90 ± 8 Control Drug (Bortezomib) RPMI 8226 1 nM - Proteasome Inhibition : Another study evaluated the ability of this compound to inhibit proteasome activity in RPMI 8226 cells, revealing a dose-dependent effect that supports its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the piperidine ring or functional groups can significantly alter the biological activity of derivatives. For example, introducing different substituents at specific positions on the piperidine ring has been shown to enhance anticancer potency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves hydrogenation, acid-catalyzed deprotection, and crystallization. For example, hydrogenation of intermediates using 10% Pd/C under 4 bar H₂ for 3 hours, followed by acid treatment (e.g., trifluoroacetic acid) and solvent evaporation, can yield the target compound. Adjusting solvent ratios (e.g., ethyl acetate/methanol mixtures) and optimizing reaction times (monitored via TLC) improve yields .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR : To confirm stereochemistry and functional groups (e.g., NH, C=O peaks).

- IR spectroscopy : For identifying key bonds (e.g., 3300 cm⁻¹ for NH stretch).

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- HPLC : For purity assessment using reverse-phase columns (e.g., C18) with UV detection at 210–260 nm .

Q. How should (2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride be stored to maintain stability?

- Methodological Answer : Store as a lyophilized powder at -20°C for long-term stability. For solutions, use anhydrous solvents (e.g., DMSO) and store at -80°C to prevent hydrolysis or racemization. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during synthesis, especially under acidic or high-temperature conditions?

- Methodological Answer : Use chiral auxiliaries or enantioselective catalysts (e.g., Pd/C with chiral ligands) during hydrogenation. Monitor racemization via polarimetry or chiral HPLC. Mild deprotection methods (e.g., Cs₂CO₃ in aqueous/organic biphasic systems) reduce stereochemical lability .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

- Methodological Answer :

- NMR anomalies : Assign peaks using 2D experiments (COSY, HSQC) or compare with computed spectra (DFT).

- MS discrepancies : Investigate adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation. Validate with high-resolution MS (HRMS) .

Q. How can this compound be functionalized for use in peptide mimetics or covalent inhibitors?

- Methodological Answer :

- N-terminal modification : Couple with Fmoc-protected amino acids using HBTU/HOBt activation.

- C-terminal activation : Convert to acyl chlorides (SOCl₂) or NHS esters for nucleophilic substitution.

- Covalent targeting : Introduce electrophilic groups (e.g., α,β-unsaturated ketones) for Michael addition with biological nucleophiles .

Q. What experimental designs are recommended to study its biological activity (e.g., enzyme inhibition or biomarker potential)?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based substrates (e.g., AMC-tagged peptides) to monitor protease inhibition.

- Cellular uptake : Label with fluorescein isothiocyanate (FITC) and analyze via flow cytometry.

- Biomarker validation : Perform pull-down assays with biotinylated derivatives and streptavidin beads, followed by LC-MS/MS identification .

Q. How can degradation pathways be analyzed under varying pH or temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.